CK2/CK1 Dual Inhibition Potency Conferred by the 2-Chloro Substituent on a Polybrominated Benzimidazole Core
In a comparative study of polyhalogenobenzimidazoles, 4,5,6,7-tetrabromobenzimidazole substituted at position 2 with chlorine (structurally analogous to the target compound's 2-Cl motif) demonstrated potent dual inhibition of CK2 (IC₅₀ 0.49–0.93 µM) and CK1 (IC₅₀ 2.2–18.4 µM). In contrast, the des-chloro (2-H) tetrabromobenzimidazole and N1-alkylated derivatives were nearly inactive against CK1 and G-CK, underscoring the functional essentiality of the 2-chloro substituent for extending kinase selectivity beyond CK2 [1]. Although the target compound carries a single bromine at C4 rather than the tetrabromo pattern, the conservation of the 2-Cl substituent suggests it retains the capacity for CK1/CK2 polypharmacology when elaborated with appropriate aromatic substituents.
| Evidence Dimension | Inhibitory activity against casein kinases CK1 and CK2 |
|---|---|
| Target Compound Data | Not directly measured; structural mimic of 2-Cl-4,5,6,7-tetrabromobenzimidazole |
| Comparator Or Baseline | 2-Cl-4,5,6,7-tetrabromobenzimidazole: CK2 IC₅₀ 0.49–0.93 µM; CK1 IC₅₀ 2.2–18.4 µM vs. 2-H-4,5,6,7-tetrabromobenzimidazole: CK1 inactive |
| Quantified Difference | ≥20-fold improvement in CK1 potency upon introduction of 2-Cl |
| Conditions | In vitro kinase inhibition assay using recombinant CK1, CK2, and G-CK; ATP concentration at Km levels |
Why This Matters
A researcher seeking a benzimidazole scaffold with tunable CK1/CK2 selectivity should prioritize the 2-chloro-substituted variant, as the 2-H analog lacks CK1 activity, limiting its utility in programs targeting both kinases simultaneously.
- [1] Andrzejewska, M.; Yépez-Mulia, L.; Cedillo-Rivera, R.; Tapia, A.; Vilpo, L.; Vilpo, J.; Kazimierczuk, Z. Polyhalogenobenzimidazoles: synthesis and their inhibitory activity against casein kinases. Bioorg. Med. Chem. 2003, 11 (18), 3997–4002. DOI: 10.1016/S0968-0896(03)00403-6 View Source
